(2-Chloro-ethyl)-(4-methoxy-benzyl)-amine hydrochloride
Overview
Description
(2-Chloro-ethyl)-(4-methoxy-benzyl)-amine hydrochloride is an organic compound that features a chloroethyl group attached to a benzylamine moiety with a methoxy substituent on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-ethyl)-(4-methoxy-benzyl)-amine hydrochloride typically involves the reaction of 4-methoxybenzylamine with 2-chloroethanol in the presence of a suitable acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield primary or secondary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted amines, ethers, or thioethers.
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Reduction Products: Primary or secondary amines.
Scientific Research Applications
Chemistry: (2-Chloro-ethyl)-(4-methoxy-benzyl)-amine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. It can be used to synthesize compounds with biological activity, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a useful intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2-Chloro-ethyl)-(4-methoxy-benzyl)-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of biological activity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzyme activity by covalently modifying active site residues.
Receptors: It can act as an agonist or antagonist by binding to receptor sites and modulating their activity.
DNA: The chloroethyl group can alkylate DNA, leading to cross-linking and disruption of DNA replication and transcription.
Comparison with Similar Compounds
2-Chloro-N,N-dimethylethylamine hydrochloride: Similar in structure but with dimethylamine instead of benzylamine.
4-(2-Chloroethyl)morpholine hydrochloride: Contains a morpholine ring instead of a benzylamine moiety.
2-(2-Chloroethoxy)-4,6-disubstituted sym-triazines: Features a chloroethoxy group attached to a triazine ring.
Uniqueness: (2-Chloro-ethyl)-(4-methoxy-benzyl)-amine hydrochloride is unique due to the presence of both a chloroethyl group and a methoxybenzylamine moiety
Properties
IUPAC Name |
2-chloro-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-13-10-4-2-9(3-5-10)8-12-7-6-11;/h2-5,12H,6-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNMAOZYOKBRNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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